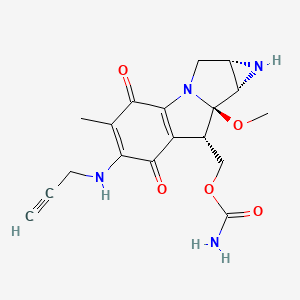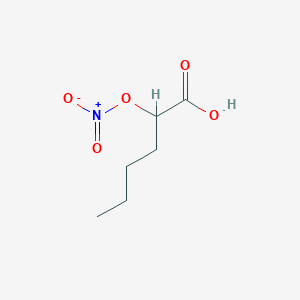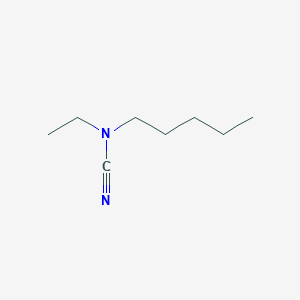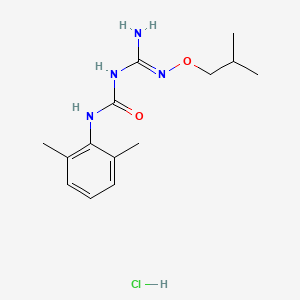
4-Propionyl-4'-n-nonanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-nonanoyloxyazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly interesting due to its liquid crystalline properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-nonanoyloxyazobenzene typically involves the esterification of 4-hydroxyazobenzene with nonanoic acid, followed by the introduction of a propionyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Propionyl-4’-n-nonanoyloxyazobenzene may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propionyl-4’-n-nonanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted azobenzenes, depending on the substituents introduced.
Applications De Recherche Scientifique
4-Propionyl-4’-n-nonanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch.
Medicine: Explored for its potential in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and smart windows.
Mécanisme D'action
The mechanism of action of 4-Propionyl-4’-n-nonanoyloxyazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior is exploited in various applications, such as molecular switches and light-driven actuators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Propionyl-4’-n-butanoyloxyazobenzene
- 4-Propionyl-4’-n-octadecanoyloxyazobenzene
Comparison
4-Propionyl-4’-n-nonanoyloxyazobenzene is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior. Compared to similar compounds with shorter or longer alkyl chains, it exhibits distinct phase transition temperatures and positional correlation lengths .
Propriétés
Numéro CAS |
76204-63-2 |
|---|---|
Formule moléculaire |
C24H30N2O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] nonanoate |
InChI |
InChI=1S/C24H30N2O3/c1-3-5-6-7-8-9-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)4-2/h11-18H,3-10H2,1-2H3 |
Clé InChI |
RAQPCULHOLNQBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


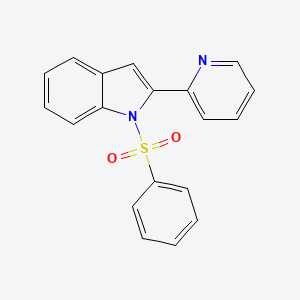

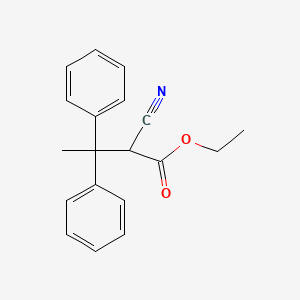
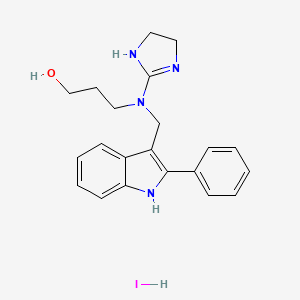
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
